(3-Aminopropyl)(methylsulfamoyl)amine
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Overview
Description
(3-Aminopropyl)(methylsulfamoyl)amine is a chemical compound that features both an amine group and a sulfonamide group. This dual functionality makes it a versatile compound in various chemical reactions and applications. The presence of the amine group allows it to participate in nucleophilic substitution reactions, while the sulfonamide group provides stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methylsulfamoyl)amine typically involves the reaction of 3-aminopropylamine with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the overall efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methylsulfamoyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile and participate in substitution reactions with alkyl halides.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids, and reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.
Condensation Reactions: Aldehydes or ketones, acid catalysts like p-toluenesulfonic acid.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Alkylated amines.
Condensation Reactions: Imines.
Oxidation and Reduction: Sulfonic acids and sulfinamides.
Scientific Research Applications
(3-Aminopropyl)(methylsulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methylsulfamoyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Another compound with an amine group, used in surface modification and material synthesis.
Tris(3-aminopropyl)amine: Contains three amine groups, used in the synthesis of macrocyclic compounds and as a ligand in coordination chemistry.
Uniqueness
(3-Aminopropyl)(methylsulfamoyl)amine is unique due to the presence of both an amine and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group. This dual functionality also enhances its stability and makes it a valuable compound in various applications.
Properties
IUPAC Name |
N'-(methylsulfamoyl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPDVOORWVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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